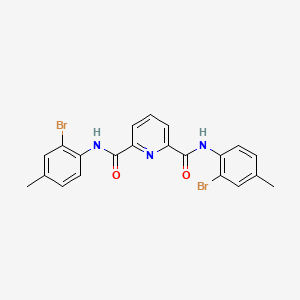
N,N'-bis(2-bromo-4-methylphenyl)pyridine-2,6-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N6-BIS(2-BROMO-4-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of bromine and methyl groups attached to a pyridine-2,6-dicarboxamide core, making it a valuable molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-BIS(2-BROMO-4-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE typically involves the reaction of N2,N6-bis(2-aminophenyl)pyridine-2,6-dicarboxamide with 5-bromo-2-hydroxybenzaldehyde in an ethanol solution. The reaction mixture is heated and refluxed for several hours, followed by cooling to room temperature to precipitate the product . The resulting yellow powder is filtered, washed with ethanol, and dried under vacuum to obtain the final compound with a yield of approximately 72% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N2,N6-BIS(2-BROMO-4-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can form Schiff bases through condensation reactions with aldehydes.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and aldehydes for condensation reactions. Typical reaction conditions involve moderate temperatures and the use of solvents such as ethanol or chloroform.
Major Products
The major products formed from these reactions include substituted derivatives and Schiff bases, which can be further utilized in various applications.
Scientific Research Applications
N2,N6-BIS(2-BROMO-4-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE has several scientific research applications, including:
Coordination Chemistry: The compound is used in the synthesis of metal complexes due to its ability to coordinate with metal ions.
Biological Studies: The compound’s structural properties make it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N2,N6-BIS(2-BROMO-4-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE involves its interaction with metal ions and other molecules through coordination bonds. The presence of multiple nitrogen and oxygen atoms in the compound allows it to form stable complexes with various metal ions, facilitating its role in catalysis and coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
N2,N6-BIS(2-AMINOPHENYL)PYRIDINE-2,6-DICARBOXAMIDE: This compound is similar in structure but lacks the bromine and methyl groups, resulting in different chemical properties and reactivity.
N2,N6-BIS(2-HYDROXYBENZYLIDENE)PYRIDINE-2,6-DICARBOXAMIDE: Another related compound that forms Schiff bases with aldehydes, used in metal ion recognition.
Uniqueness
The presence of bromine and methyl groups in N2,N6-BIS(2-BROMO-4-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE imparts unique electronic and steric properties, making it more reactive in certain chemical reactions and suitable for specific applications in catalysis and material science .
Properties
Molecular Formula |
C21H17Br2N3O2 |
|---|---|
Molecular Weight |
503.2 g/mol |
IUPAC Name |
2-N,6-N-bis(2-bromo-4-methylphenyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C21H17Br2N3O2/c1-12-6-8-16(14(22)10-12)25-20(27)18-4-3-5-19(24-18)21(28)26-17-9-7-13(2)11-15(17)23/h3-11H,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
QPTSJQJQCBZMFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=C(C=C(C=C3)C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-N-(3-bromophenyl)acetamide](/img/structure/B11276560.png)
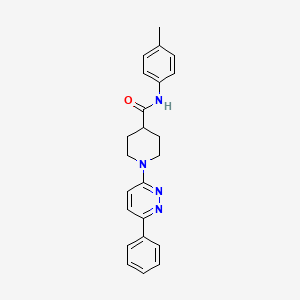
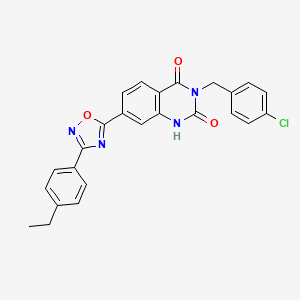
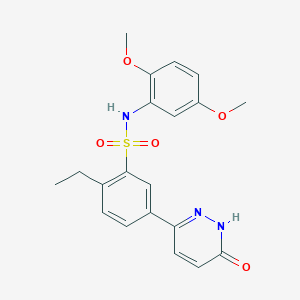
![N-(2-methoxyphenyl)-5-methyl-7-{4-[(2-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11276599.png)
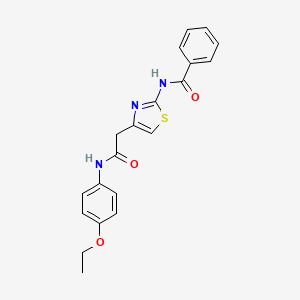
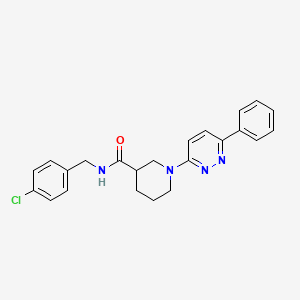
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-3-carboxamide](/img/structure/B11276612.png)
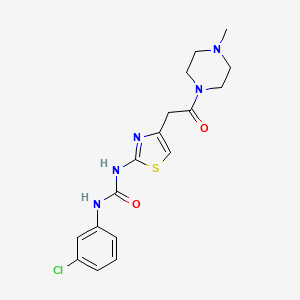
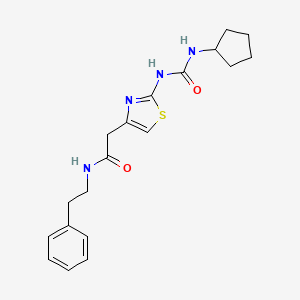
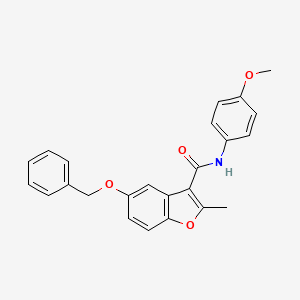
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11276637.png)
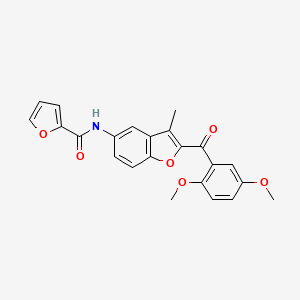
![1-[(4-Chlorophenyl)methyl]-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B11276648.png)
